molecular formula C18H12ClN5OS B2731836 1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 891104-92-0

1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2731836
CAS No.: 891104-92-0
M. Wt: 381.84
InChI Key: RDYUVQQDKMZGQP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This compound features a 4-chlorophenyl group and a pyridin-2-yl substituent, which are common pharmacophores known to enhance binding affinity to biological targets and improve pharmacokinetic properties. The triazolopyridazine core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities. Compounds from this chemical class have been investigated for their potential as anticancer agents, antimicrobials, and enzyme inhibitors, making them valuable tools for probing biological pathways and identifying new therapeutic leads . The presence of the sulfide linkage and the electron-withdrawing carbonyl group in its structure offers a potential site for molecular interactions and further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research applications only, including but not limited to, in vitro biological screening, hit-to-lead optimization campaigns, and mechanistic studies in oncology and infectious disease. It is supplied for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUVQQDKMZGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is critical in understanding its biological activity. It features a 4-chlorophenyl group and a triazolo-pyridazine moiety linked through a thioether bond. This unique arrangement contributes to its interactions with biological targets.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The biological activity of this specific compound can be attributed to several factors:

  • Antimicrobial Activity :
    • Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds with a similar structure have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.046 μM .
    • The presence of the 4-chlorophenyl group enhances the antimicrobial efficacy by improving lipophilicity and facilitating membrane penetration.
  • Anticancer Properties :
    • The triazole ring is known for its role in anticancer activity. A related study showed that triazole-thiones exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
    • The thioether linkage may also contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects :
    • Compounds derived from triazole scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazole and phenyl rings significantly impact biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups such as hydroxyl (-OH) enhance antimicrobial activity, while bulky groups may hinder it.
  • Length of Alkyl Chains : The length of alkyl chains attached to the nitrogen atom in the triazole ring influences potency; shorter chains tend to be more active .

Case Study 1: Antimicrobial Efficacy

A series of triazole derivatives were synthesized and tested against a panel of pathogens. The compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .

CompoundMIC (μM)Comparison AntibioticMIC (μM)
This compound0.046Vancomycin0.68
Ciprofloxacin2.96

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of related triazole compounds against various cancer cell lines. The results indicated that modifications to the thioether component could enhance cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Key Compound :

  • 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone () Differences:
  • Substituent: Morpholinyl group replaces 4-chlorophenyl at the ethanone position.
  • Impact :
  • Solubility : Morpholinyl’s polar tertiary amine may enhance water solubility compared to the lipophilic 4-chlorophenyl group.
  • Bioactivity : Morpholine derivatives are common in drug design for improving pharmacokinetics, suggesting divergent biological targets .

Thioether vs. Thione Functionality

Key Compound :

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Differences:
  • Core Structure : Triazole-thione vs. triazolopyridazine-thioether.
  • Functionality : Thione (C=S) vs. thioether (C-S-C).
    • Impact :
  • Hydrogen Bonding : Thione’s sulfur can act as a hydrogen-bond acceptor, facilitating crystal packing into hexamers, whereas the thioether in the target compound may limit such interactions .

Triazolopyridazine vs. Triazolothiazole Systems

Key Compound :

  • 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()
    • Differences :
  • Heterocycle : Triazolothiazole (fused thiazole-triazole) vs. triazolopyridazine (fused pyridazine-triazole).
  • Substituents : Methyl and trifluoromethyl groups vs. pyridinyl and chlorophenyl.
    • Impact :
  • Electronic Effects : Pyridazine’s electron-deficient nature may enhance π-π stacking in target binding compared to thiazole’s electron-rich system.
  • Lipophilicity : Trifluoromethyl groups increase hydrophobicity, whereas chlorophenyl balances lipophilicity and aromatic interactions .

Direct vs. Indirect Sulfur Linkage

Key Compound :

  • 6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one ()
    • Differences :
  • Linkage: Thio group directly attached to triazolopyridazinone vs. ethanone-thioether bridge.
  • Molecular Formula : C₁₁H₇ClN₄OS () vs. C₁₉H₁₂ClN₅OS (target compound).
    • Impact :
  • Conformational Flexibility: The ethanone spacer in the target compound may allow greater rotational freedom, influencing binding pocket accommodation.
  • Polarity : The ketone in ’s structure adds a hydrogen-bond acceptor absent in the target compound .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound C₁₉H₁₂ClN₅OS 4-Chlorophenyl, pyridin-2-yl Thioether, ethanone 401.85 Moderate lipophilicity, aromatic stacking
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone C₁₈H₁₇N₇O₂S Morpholinyl, pyridin-2-yl Thioether, ethanone, morpholine 419.46 Enhanced solubility, polar interactions
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione C₁₅H₁₀Cl₂N₄S 2-Chlorophenyl (×2) Thione, imine 349.24 Hydrogen-bond-driven crystallization
6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one C₁₁H₇ClN₄OS 4-Chlorophenyl Thioether, ketone 278.72 Rigid structure, hydrogen-bond acceptor
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one C₈H₇N₃OS Methyl, trifluoromethyl (varies) Thiazole, ethanone 209.23 High lipophilicity, metabolic stability

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